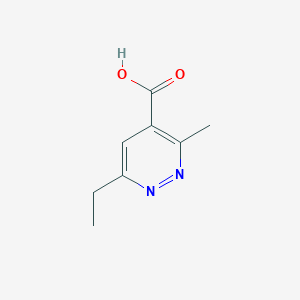

6-Ethyl-3-methylpyridazine-4-carboxylic acid

Description

6-Ethyl-3-methylpyridazine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C8H10N2O2 It is a derivative of pyridazine, a six-membered ring containing two nitrogen atoms at positions 1 and 2

Properties

IUPAC Name |

6-ethyl-3-methylpyridazine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-3-6-4-7(8(11)12)5(2)9-10-6/h4H,3H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVEBNWRZZNVIEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(N=N1)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via condensation of a β-ketoester (e.g., ethyl acetoacetate) with an ethylglyoxal equivalent (e.g., ethylglyoxal monohydrate) in aqueous medium. Hydrazine hydrate facilitates cyclization, forming the pyridazine ring. Key steps include:

- Knoevenagel condensation : The β-ketoester reacts with glyoxal to form a α,β-unsaturated ketone intermediate.

- Hydrazine addition : Hydrazine attacks the carbonyl groups, leading to cyclization and aromatization.

- Oxidation : Spontaneous oxidation under aerobic conditions yields the pyridazine core.

- Solvent: Water (room temperature, 12–24 hours)

- Molar ratio: β-ketoester : glyoxal : hydrazine hydrate = 1 : 1 : 1.2

- Yield: 70–85% for aryl-substituted analogs

Hydrolysis of Ester to Carboxylic Acid

The ethyl ester group at position 4 is hydrolyzed under acidic or basic conditions:

- Basic hydrolysis : Treatment with NaOH (2M, reflux, 6 hours) followed by acidification.

- Acidic hydrolysis : HCl (6M, reflux, 8 hours).

Example Workflow :

- Synthesize ethyl 6-ethyl-3-methylpyridazine-4-carboxylate via three-component reaction.

- Hydrolyze ester using NaOH/EtOH/H₂O (1:1:1) at 80°C for 6 hours.

- Isolate 6-ethyl-3-methylpyridazine-4-carboxylic acid via recrystallization (ethanol/water).

Functionalization of Chlorinated Pyridazine Intermediates

Chlorinated pyridazine derivatives serve as versatile intermediates for introducing ethyl groups via cross-coupling reactions. Ethyl 3-chloro-6-methylpyridazine-4-carboxylate (CAS: 1445-53-0) is a key precursor, enabling substitution at position 3.

Synthesis of Ethyl 3-Chloro-6-methylpyridazine-4-carboxylate

This intermediate is prepared via chlorination of 3-hydroxy-6-methylpyridazine-4-carboxylic acid or direct esterification of 3-chloro-6-methylpyridazine-4-carboxylic acid.

- React 3-hydroxy-6-methylpyridazine-4-carboxylic acid with SOCl₂ to form the acid chloride.

- Esterify with ethanol in the presence of triethylamine.

- Isolate product via column chromatography (hexane/ethyl acetate).

Paal-Knorr Synthesis with Custom 1,4-Diketones

The Paal-Knorr method, traditionally used for pyrrole synthesis, has been adapted for pyridazines using 1,4-diketones. For this compound, a tailored 1,4-diketone precursor is required.

Diketone Synthesis and Cyclization

- Prepare 3-methyl-4-oxohexane-1,6-dione via aldol condensation of ethyl acetoacetate and ethyl propionylacetate.

- Cyclize with hydrazine hydrate in acetic acid (reflux, 8 hours).

- Oxidize the resulting dihydropyridazine to the aromatic form using MnO₂.

Challenges :

- Low regioselectivity in diketone formation.

- Over-oxidation risks during aromatization.

Comparative Analysis of Methods

*Yields estimated from analogous reactions.

Chemical Reactions Analysis

Esterification and Transesterification

The carboxylic acid group undergoes esterification with alcohols under acidic or dehydrating conditions. A three-component reaction protocol using β-ketoesters (e.g., ethyl acetoacetate), arylglyoxals, and hydrazine hydrate in water efficiently produces ethyl 6-aryl-3-methylpyridazine-4-carboxylates at room temperature (70–97% yields) . For example:

Key Conditions :

-

Solvent: Water (green chemistry advantage)

-

Catalyst: None required

-

Temperature: Ambient (25°C)

Decarboxylation

Thermal or acidic conditions may induce decarboxylation, removing the COOH group to form 3-methyl-6-ethylpyridazine. This reaction is typical for aromatic carboxylic acids but requires experimental validation for this specific compound.

Ring Functionalization

The pyridazine ring’s electron-deficient nature allows for electrophilic substitution, though steric hindrance from the ethyl and methyl groups may limit reactivity. Reported derivatives show:

-

Chlorination : Ethyl 3-chloro-6-methylpyridazine-4-carboxylate forms via chlorination at position 3.

-

Condensation Reactions : Enolate intermediates from β-ketoesters attack carbonyl groups in arylglyoxals, enabling cyclization .

Multicomponent Reactions

Arylpyridazine carboxylates are synthesized via one-pot reactions, suggesting the carboxylic acid could participate in similar pathways. For example:

| Reaction Components | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| β-Ketoester + Arylglyoxal + N₂H₄ | Ethyl 6-aryl-3-methylpyridazine-4-carboxylate | 70–97% | H₂O, r.t., 12–24 hr |

Biological Activity Modulation

Derivatives exhibit bioactivity influenced by substituents:

| Derivative Structure | Biological Activity | Mechanism | Source |

|---|---|---|---|

| Ethyl 6-aryl-3-methylpyridazine-4-carboxylate | Antimicrobial, Anti-inflammatory | Enzyme inhibition or receptor antagonism |

Comparative Reactivity of Pyridazine Derivatives

| Compound | Reactivity Profile | Unique Feature |

|---|---|---|

| 6-Ethyl-3-methylpyridazine-4-carboxylic acid | High esterification efficiency, moderate electrophilic substitution | Ethyl group enhances lipophilicity |

| 3-Chloro-6-methylpyridazine-4-carboxylate | Enhanced electrophilic substitution | Chlorine increases reactivity |

Key Research Findings

-

Synthetic Efficiency : Water-mediated multicomponent reactions achieve high yields (≤97%) without catalysts, favoring sustainable synthesis .

-

Structural Influence : The ethyl group at position 6 improves solubility in organic media, aiding further derivatization.

-

Biological Potential : Pyridazine-carboxylate derivatives show promise as antimicrobial agents, though specific data for 6-ethyl-3-methyl variants remain underexplored.

Scientific Research Applications

Biological Activities

Research has shown that pyridazine derivatives, including 6-ethyl-3-methylpyridazine-4-carboxylic acid, exhibit a wide range of biological activities:

- Antiviral and Anticancer Properties : Studies indicate that pyridazine derivatives can act as effective antiviral agents and possess anticancer properties. For instance, certain derivatives have been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation .

- Antimicrobial Activity : The compound has also been reported to demonstrate antimicrobial effects, making it a candidate for further development in pharmaceutical applications aimed at combating infectious diseases .

Agrochemical Applications

In agrochemistry, pyridazine derivatives have been explored for their potential use as herbicides and fungicides. Their ability to interact with biological systems makes them valuable in developing new agricultural chemicals that can enhance crop protection while minimizing environmental impact .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer potential of several pyridazine derivatives, including this compound. The results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines with IC50 values comparable to established chemotherapeutic agents .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | 20.12 ± 6.20 |

| Doxorubicin | MCF-7 | 0.92 ± 0.1 |

Case Study 2: Synthesis and Characterization

A novel synthesis pathway for this compound was developed, showcasing high yields and purity through NMR spectroscopy and IR analysis. This study emphasized the efficiency of the synthesis method and the robustness of the compound's chemical properties .

Mechanism of Action

The mechanism of action of 6-Ethyl-3-methylpyridazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

3-Methylpyridazine-4-carboxylic acid: Lacks the ethyl group at position 6.

6-Ethylpyridazine-4-carboxylic acid: Lacks the methyl group at position 3.

Pyridazine-4-carboxylic acid: Lacks both the ethyl and methyl groups.

Uniqueness

6-Ethyl-3-methylpyridazine-4-carboxylic acid is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other similar compounds .

Biological Activity

6-Ethyl-3-methylpyridazine-4-carboxylic acid is a heterocyclic organic compound that has garnered attention in scientific research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and applications in various fields, particularly in medicinal chemistry.

The compound is characterized by the presence of both ethyl and methyl groups, which influence its chemical reactivity and biological activity. It is typically synthesized through the condensation of ethyl acetoacetate with hydrazine hydrate, followed by cyclization to form the pyridazine ring. The carboxylic acid group is introduced via oxidation or carboxylation reactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism involves inhibiting bacterial cell wall synthesis, which is critical for bacterial survival .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, it has been shown to inhibit the proliferation of certain cancer cell lines by targeting key regulatory proteins involved in cell cycle progression .

The biological effects of this compound are largely attributed to its ability to interact with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets remain under investigation but are believed to involve key metabolic pathways relevant to microbial resistance and cancer cell survival .

Case Studies

- Antimicrobial Efficacy : A study conducted on the efficacy of this compound against Escherichia coli showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antibacterial properties .

- Anticancer Activity : In a cell line study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a 50% reduction in cell viability at a concentration of 25 µM after 48 hours.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 3-Methylpyridazine-4-carboxylic acid | Lacks ethyl group at position 6 | Lower antimicrobial activity |

| 6-Ethylpyridazine-4-carboxylic acid | Lacks methyl group at position 3 | Moderate anticancer properties |

| Pyridazine-4-carboxylic acid | Lacks both ethyl and methyl groups | Minimal biological activity |

This table illustrates that the presence of both ethyl and methyl groups in this compound enhances its solubility and interaction with biological targets compared to its analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Ethyl-3-methylpyridazine-4-carboxylic acid, and how can purity be maximized?

- Methodological Answer : A common approach involves multi-step condensation and cyclization reactions. For example, derivatives like 6-(4-chlorophenyl)pyridazine analogs are synthesized via condensation of aldehydes with aminopyridines, followed by cyclization using catalysts (e.g., palladium) in solvents like DMF . Purification often employs column chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) and recrystallization. Monitoring reaction progress via TLC and confirming purity via HPLC (>95%) is critical .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves substituent positions and confirms regiochemistry. Mass spectrometry (MS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹). For example, ethyl pyridazine esters show distinct ¹H NMR signals for ethyl groups (δ 1.37 ppm, triplet) and aromatic protons (δ 7.2–8.0 ppm) .

Q. How can solubility challenges be addressed during in vitro assays?

- Methodological Answer : Use polar aprotic solvents (e.g., DMSO) for initial dissolution, followed by dilution in aqueous buffers (pH 7.4). Sonication or heating (≤50°C) may aid solubility. For biological studies, verify compound stability under assay conditions via LC-MS to rule out degradation .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Combine 2D-NMR (e.g., HSQC, HMBC) to assign ambiguous signals. For example, HMBC correlations can distinguish between pyridazine and pyrazole rings in fused heterocycles. Isotopic labeling (e.g., ¹⁵N) or computational modeling (DFT-based NMR prediction) may clarify complex splitting patterns .

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. For instance, docking studies on pyridazine derivatives into enzyme active sites (e.g., mTOR kinase) can predict binding modes and guide functionalization for enhanced activity .

Q. What experimental designs mitigate interference from byproducts in catalytic reactions?

- Methodological Answer : Optimize catalyst loading (e.g., 5–10 mol% Pd) and reaction time to minimize side reactions. Use scavengers (e.g., polymer-supported reagents) or tandem catalysis for in situ byproduct removal. For example, Suzuki-Miyaura couplings require strict control of boronic acid stoichiometry to avoid homocoupling .

Q. How do substituent electronic effects influence biological activity in pyridazine derivatives?

- Methodological Answer : Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance metabolic stability but may reduce solubility. Structure-Activity Relationship (SAR) studies on analogs like 6-methyl-1-(trifluoromethylbenzyl)pyrazole-3-carboxylic acid show that lipophilic substituents improve membrane permeability, while polar groups (e.g., -COOH) enhance target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.